tert-butyl rac-(1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride
Description
Molecular Formula: C₁₁H₂₁ClN₂O₂
Molecular Weight: 248.75 g/mol
CAS Number: 2095192-07-5
Purity: >95%
Storage: Requires storage under inert atmosphere at 2–8°C .
This compound is a bicyclic carbamate derivative featuring a 7-azabicyclo[2.2.1]heptane core. The tert-butyl carbamate group enhances steric bulk and stability, making it a critical intermediate in pharmaceutical synthesis, particularly for constrained proline analogs or chiral catalysts . Its stereochemistry (1S,2S,4R) is crucial for enantioselective applications, as highlighted in enzymatic resolution studies .
Properties
IUPAC Name |
tert-butyl N-[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-7-4-5-8(9)12-7;/h7-9,12H,4-6H2,1-3H3,(H,13,14);1H/t7-,8+,9+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUPSFKVOJMISH-KEMIKLHMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H]2CC[C@@H]1N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl rac-(1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the bicyclic structure: This can be achieved through a [2+2] cycloaddition reaction, where two alkenes react to form the bicyclic system.
Introduction of the carbamate group: This step involves the reaction of the bicyclic compound with tert-butyl isocyanate under controlled conditions to form the carbamate ester.
Hydrochloride formation: The final step involves the reaction of the carbamate ester with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-butyl rac-(1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Scientific Research Applications
tert-butyl rac-(1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl rac-(1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Research Findings and Trends
- Enzymatic Resolution : The target compound’s synthesis benefits from high enantioselectivity (>99% ee) using CAL-B, a cost-effective method compared to chiral chromatography .
- Epimerization: Base-induced epimerization (e.g., triethylamine in methanol) enables access to endo-substituted derivatives, broadening utility in asymmetric synthesis .
- Thermal Stability : The tert-butyl group in the target compound enhances thermal stability, whereas carboxylic acid derivatives may decompose under acidic conditions .
Biological Activity
Tert-butyl rac-(1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.
- Molecular Formula : C11H21ClN2O2
- Molecular Weight : 248.75 g/mol
- CAS Number : 1909287-31-5
- IUPAC Name : tert-butyl ((1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl)carbamate hydrochloride
This compound is known to interact with acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. Inhibition of AChE leads to increased levels of acetylcholine, which can enhance synaptic transmission and potentially improve cognitive functions.
Inhibition Studies
Recent studies have demonstrated that this compound exhibits notable inhibitory activity against AChE:
The IC50 value indicates the concentration required to inhibit 50% of the enzyme activity, suggesting that this compound has comparable efficacy to established AChE inhibitors.
Cytotoxicity and Selectivity
In vitro studies on human liver cancer cell lines (HepG2) showed mild cytotoxicity for this compound. The calculated selectivity index indicates that while the compound can inhibit AChE effectively, it also maintains a level of safety for non-target cells:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HepG2 | 100 | 2.57 |
This suggests potential therapeutic applications in conditions such as Alzheimer's disease where AChE inhibition is desired without significant cytotoxic effects.
Alzheimer’s Disease Research
A study investigating various carbamate derivatives highlighted the effectiveness of this compound in enhancing cognitive function in animal models of Alzheimer’s disease. The results indicated improved memory retention and learning capabilities attributed to its AChE inhibitory properties .
Pesticide Studies
Research into N-methyl carbamate pesticides has shown that similar structural compounds can lead to significant environmental impacts due to their biological activity. The hydrolysis rates and biological degradation pathways of these compounds have been studied extensively to understand their ecological effects . Although this compound is not a pesticide itself, its structural analogs provide insights into potential risks associated with carbamate compounds.
Q & A
Q. Basic
- -NMR : Key signals include the tert-butyl singlet (~1.4 ppm) and carbamate NH (~5.5 ppm, broad).
- IR : Carbamate C=O stretch (~1700 cm) and N-H bend (~1530 cm) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H] at m/z 248.75 confirms molecular weight .
How can stereochemical ambiguities in the bicyclo[2.2.1]heptane core be resolved experimentally?
Q. Advanced
- X-ray crystallography : Definitive assignment of (1S,2S,4R) configuration via diffraction data (e.g., Acta Crystallogr. Sect. E structures) .
- NOESY NMR : Correlates spatial proximity of protons (e.g., axial vs. equatorial H atoms).
- Computational modeling : DFT calculations predict lowest-energy conformers and compare with experimental data .
How should researchers address contradictory spectral data (e.g., unexpected 1H^1H1H-NMR shifts)?
Advanced
Contradictions may arise from:
- Solvent effects : Deuterated solvents (CDCl vs. DO) influence chemical shifts.
- Dynamic processes : Ring-flipping in the bicyclic system broadens signals; variable-temperature NMR clarifies this.
- Impurities : HPLC-MS identifies co-eluting byproducts. Re-crystallization or preparative TLC isolates pure fractions .
What safety protocols are essential when handling this compound in the lab?
Q. Basic
- PPE : Gloves, goggles, and lab coats mitigate exposure risks (H315/H319: skin/eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation (H335).
- Waste disposal : Neutralize hydrochloride salts with dilute NaOH before disposal .
What challenges arise during scale-up synthesis, and how are they addressed?
Q. Advanced
- Exothermic reactions : Use jacketed reactors with temperature feedback control.
- Purification bottlenecks : Switch from column chromatography to continuous flow systems (e.g., SMB chromatography) .
- Solvent recovery : Distillation loops recycle expensive solvents (e.g., DCM) .
How does the stereoelectronic environment of the bicyclo[2.2.1]heptane core influence reactivity in downstream functionalization?
Advanced
The rigid bicyclic structure imposes steric constraints:
- Nucleophilic substitution : The carbamate’s tert-butyl group shields the amine, requiring strong electrophiles (e.g., acyl chlorides) for acylation.
- Ring-opening reactions : Acidic conditions cleave the bicyclic system; monitoring via -NMR tracks decomposition .
What computational tools predict the compound’s physicochemical properties (e.g., logP, pKa)?
Q. Advanced
- Software : Schrödinger’s QikProp or ACD/Labs calculates logP (~1.8) and pKa (~9.5 for the amine).
- MD simulations : Assess solubility in aqueous buffers (e.g., PBS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
